Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-formyl-4,6-dimethylpyridine-5-carboxylic acid with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, in solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
Scientific Research Applications
Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed pharmacological effects . For example, it may act as an antagonist at histamine H3 receptors, thereby modulating neurotransmitter release and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern on the pyridine and thiazole rings.
Pyridine Derivatives: Compounds like 3-formyl-4,6-dimethylpyridine-5-carboxylic acid, which serve as precursors in the synthesis of the target compound.
Uniqueness
Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential pharmacological activities make it a valuable compound for further research and development .
Biological Activity
Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring fused with a pyridine ring, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various thiazolo-pyridine derivatives, including this compound. The compound has been evaluated for its activity against a range of bacterial and fungal pathogens.
In Vitro Studies
A significant study demonstrated that derivatives of thiazolo-pyridine compounds exhibited potent antimicrobial activities. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for several derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Minimum Bactericidal Concentration (MBC) : These compounds also showed bactericidal activities with MBC values correlating closely with their MIC values.
The efficacy of this compound may stem from its ability to inhibit biofilm formation and synergize with other antibiotics like Ciprofloxacin .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve:
- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication. Compounds similar to this compound have shown IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase .
- Inhibition of Dihydrofolate Reductase (DHFR) : This pathway is essential for nucleotide synthesis in bacteria. The IC50 values for DHFR inhibition have been reported between 0.52 and 2.67 μM .
Case Study 1: Antimicrobial Evaluation
In a study published in ACS Omega, various derivatives were tested against clinical isolates. The results indicated that the thiazolo-pyridine derivatives demonstrated significant antibacterial activity with low toxicity profiles. The hemolytic activity was notably low (% lysis ranged from 3.23 to 15.22%) compared to standard toxic agents .
Case Study 2: Synergistic Effects
Another research highlighted the synergistic effects of this compound when combined with existing antibiotics. This combination therapy reduced the MICs of Ciprofloxacin and Ketoconazole significantly, suggesting that this compound could enhance the efficacy of conventional treatments .
Summary Table of Biological Activities
Properties
Molecular Formula |
C11H10N2O3S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H10N2O3S/c1-5-8(11(15)16-3)6(2)12-10-9(5)7(4-14)13-17-10/h4H,1-3H3 |
InChI Key |
BPBFBXFDJDBVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC)C)C=O |
Origin of Product |
United States |
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